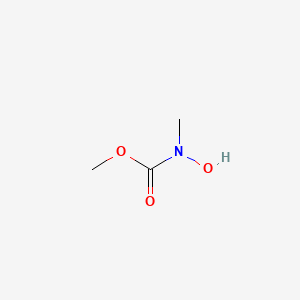

Methyl hydroxy(methyl)carbamate

Description

Properties

Molecular Formula |

C3H7NO3 |

|---|---|

Molecular Weight |

105.09 g/mol |

IUPAC Name |

methyl N-hydroxy-N-methylcarbamate |

InChI |

InChI=1S/C3H7NO3/c1-4(6)3(5)7-2/h6H,1-2H3 |

InChI Key |

AAXGTLIZISKFPF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)OC)O |

Origin of Product |

United States |

Scientific Research Applications

Applications in Medicine

2.1 Pharmacological Uses

Methyl hydroxy(methyl)carbamate has been explored for its potential as a pharmacological agent. Its derivatives are utilized in the development of drugs that inhibit acetylcholinesterase, which is crucial for treating conditions such as myasthenia gravis and Alzheimer's disease. Notable examples include:

- Neostigmine : Used to treat myasthenia gravis.

- Rivastigmine : Approved for Alzheimer's disease treatment.

These compounds leverage the carbamate structure to enhance therapeutic efficacy by prolonging the action of neurotransmitters at synapses .

2.2 Toxicological Studies

Toxicological assessments have been conducted to understand the safety profile of this compound. Studies involving F344/N rats and B6C3F1 mice have revealed insights into its metabolic pathways and potential carcinogenic effects. For instance, high doses administered over extended periods showed no significant mutagenic activity in standard assays, indicating a relatively favorable safety profile when used within specified limits .

Agricultural Applications

3.1 Pesticide Development

This compound serves as a precursor in synthesizing various carbamate insecticides, which are known for their effectiveness against a wide range of pests while being less harmful to mammals compared to organophosphates. These compounds function by inhibiting acetylcholinesterase activity in insects, leading to paralysis and death .

3.2 Environmental Impact Studies

Research has also focused on the environmental persistence and degradation pathways of this compound and its derivatives when used as pesticides. Studies indicate that these compounds can degrade into less harmful metabolites under specific environmental conditions, thus minimizing ecological risks associated with their application .

Case Study 1: Toxicity Assessment in Rodent Models

A series of studies were conducted to evaluate the long-term effects of this compound on rodent health. Rats were administered varying doses over two years, with findings suggesting no significant tumors or carcinogenic changes at lower doses (up to 200 mg/kg). However, higher doses resulted in notable liver toxicity, emphasizing the need for careful dosage management in both agricultural and medicinal applications .

Case Study 2: Efficacy as an Insecticide

Field trials assessing this compound-based insecticides demonstrated effective pest control across multiple crops, leading to increased yields without significant adverse effects on non-target organisms. This highlights its potential as a sustainable alternative in integrated pest management systems .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicine | Acetylcholinesterase inhibitors | Effective in treating neurological disorders |

| Agriculture | Carbamate insecticides | Effective pest control with lower mammalian toxicity |

| Environmental Science | Degradation studies | Identified pathways for safer environmental impact |

Chemical Reactions Analysis

Alkylation Reactions

MHMC undergoes alkylation with agents like dimethyl sulfate to form N-alkoxy-N-alkyl carbamates. This reaction is critical for modifying its biological activity and solubility.

Key Conditions :

-

pH : Maintained at 12–12.5 using sodium hydroxide or alkyl alcoholate to optimize conversion rates and minimize side reactions .

-

Temperature : Controlled between 0–20°C to prevent thermal degradation .

-

Stoichiometry : Dimethyl sulfate is typically used in 0.8–1.5 molar equivalents relative to MHMC .

Mechanism :

-

Deprotonation of the hydroxyl group under alkaline conditions.

-

Nucleophilic attack by the alkoxy group on the alkylating agent.

Hydrolysis

MHMC hydrolyzes under acidic or basic conditions to yield hydroxamic acids or carbamic acids, respectively.

Reaction Pathways :

| Condition | Product | Mechanism |

|---|---|---|

| Acidic | Hydroxamic acid | Protonation of the carbamate oxygen, followed by nucleophilic water attack and cleavage of the C–O bond. |

| Basic | Carbamic acid | Hydroxide ion attack at the carbonyl carbon, leading to ester bond cleavage and ammonia release. |

Kinetic Data :

-

Hydrolysis rates increase with temperature, but selectivity depends on pH.

-

Under neutral conditions, hydrolysis is negligible, preserving MHMC’s stability.

Role in Medicinal Chemistry

MHMC derivatives inhibit enzymes like acetylcholinesterase by forming reversible carbamoyl-enzyme complexes. Key findings include:

-

Neurotransmitter Modulation : Enhances synaptic acetylcholine levels by blocking hydrolysis .

-

Isomerism Effects : Syn- and anti-rotamers of MHMC derivatives exhibit differential binding affinities due to hydrogen-bonding interactions .

Industrial-Scale Optimization

Green Chemistry Approaches :

-

Supercritical CO₂ : Enhances reaction selectivity by 20–30% compared to traditional solvents.

-

Solvent-Free Systems : Reduce waste and improve atom economy in large-scale synthesis .

Process Challenges :

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Carbamates

Methyl Carbamate

Methyl carbamate (CAS 598-55-0) is the simplest methyl-substituted carbamate. Key characteristics include:

- Structure : A methyl ester of carbamic acid (CH₃NHCOOCH₃).

- Physical Properties : Melting point of 56–58°C, density 1.14 g/cm³, and molecular weight 75.07 g/mol .

- Biological Activity: Acts as an acetylcholinesterase inhibitor but with a short half-life for enzyme recovery (~30 minutes) compared to organophosphates .

- Toxicity: Non-genotoxic due to the inability of the methyl group to form carcinogenic epoxides .

Ethyl Carbamate (Urethan)

Ethyl carbamate (C₄H₉NO₂) differs by an ethyl substituent:

- Structure : Ethyl ester of carbamic acid (NH₂COOCH₂CH₃).

- Physical Properties : Larger molecular weight (89.09 g/mol) and higher lipophilicity than methyl carbamate .

- Biological Activity: Exhibits multispecies carcinogenicity, causing malignancies in lung, liver, and lymphoid tissues. In mice, it induces severe myelotoxicity and suppresses natural killer cell activity at tumorigenic doses .

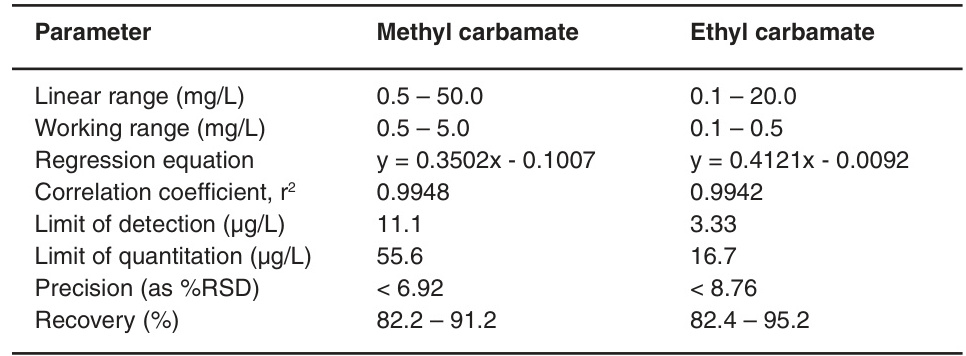

- Analytical Data : Lower detection limit (3.33 μg/L) compared to methyl carbamate (11.1 μg/L), indicating higher sensitivity in analytical methods .

Hydroxyphenyl Carbamates

Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1) incorporates a phenolic hydroxyl group:

- Structure : Methyl ester of 3-hydroxyphenyl carbamic acid.

- Biological Activity : Hydroxyl groups in carbamates can enhance binding to biological targets. For example, α,β-unsaturated carbonyl moieties in ester derivatives correlate with anti-inflammatory activity .

- Safety : Classified under GHS guidelines with precautions for handling combustible dust .

Toxicity Profiles

Analytical and Physical Properties

| Parameter | Methyl Carbamate | Ethyl Carbamate |

|---|---|---|

| Linear Range | 0.5–50.0 mg/L | 0.1–20.0 mg/L |

| Detection Limit | 11.1 μg/L | 3.33 μg/L |

| Melting Point | 56–58°C | Not reported |

| Molecular Formula | C₂H₅NO₂ | C₄H₉NO₂ |

Preparation Methods

Catalytic Synthesis via Urea and Methanol Derivatives

The reaction of urea with methanol or its derivatives represents a foundational approach for carbamate synthesis. A patent (CN1475481A) describes the synthesis of methyl carbamate using methanol, urea, and a catalyst at 120–200°C and 0.1–3.0 MPa . While this method targets methyl carbamate, modifying the alcohol component to include hydroxymethyl groups could yield methyl hydroxy(methyl)carbamate. For instance, substituting methanol with a hydroxymethyl-containing alcohol (e.g., glycerol or ethylene glycol) under similar conditions may facilitate the incorporation of a hydroxyl group into the carbamate structure.

Key Parameters:

-

Catalyst: Zinc-strontia (ZnO-SrO) mixed oxides, which exhibit moderate to strong basic sites, show efficacy in related dimethyl carbonate syntheses .

-

Temperature: Optimal yields for carbamates are typically achieved at 150–180°C .

-

Pressure: Elevated pressures (1.0–2.5 MPa) enhance ammonia removal, shifting equilibrium toward product formation .

Transesterification of Methyl Carbamate with Hydroxyl-containing Alcohols

Transesterification between methyl carbamate and hydroxyl-bearing alcohols offers a plausible route. This method is analogous to the synthesis of dimethyl carbonate (DMC) from methyl carbamate and methanol, as demonstrated using La-modified Mg-Al mixed oxide catalysts . Replacing methanol with a diol (e.g., 1,2-ethanediol) could introduce a hydroxyl group adjacent to the carbamate moiety.

Reaction Mechanism:

-

Activation: The catalyst’s basic sites deprotonate the hydroxyl group of the diol.

-

Nucleophilic Attack: The alkoxide ion attacks the carbonyl carbon of methyl carbamate, displacing methanol.

-

Product Formation: this compound is generated alongside methanol .

Catalytic Systems:

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| La-Mg-Al (1:1:0.5) | 180 | 54.3 | 80.9 |

| ZnO-SrO (1:1) | 160 | 35.0 | 72.0 |

Data adapted from studies on DMC synthesis .

Hydroxymethylation of Methyl Carbamate

Hydroxymethylation introduces a hydroxyl group into methyl carbamate via reaction with formaldehyde or its equivalents. This method parallels the hydroxymethylation of urea to produce hydroxymethylurea, a common adhesive precursor. Using acidic or basic catalysts, methyl carbamate could react with formaldehyde under controlled conditions:

Optimized Conditions:

-

Catalyst: Ammonium chloride or sodium hydroxide (0.5–1.0 mol%).

-

Solvent: Aqueous or alcoholic media.

-

Temperature: 60–80°C to prevent over-hydroxymethylation.

Enzymatic Carbamation of Methanol Derivatives

Enzymatic methods using lipases or ureases provide an eco-friendly alternative. For example, Candida antarctica lipase B (CAL-B) catalyzes carbamate formation from alcohols and urea in non-aqueous media. Applying this to hydroxymethyl methanol derivatives could yield the target compound:

Procedure:

-

Substrate: Hydroxymethyl methanol (HOCH2CH2OH) and urea.

-

Catalyst: Immobilized CAL-B (10–20 wt%).

-

Conditions: 40–60°C, solvent-free, 24–48 h.

Advantages: High enantioselectivity and mild conditions, though yields for carbamates remain modest (~30–40%) .

Two-Step Synthesis via Isocyanate Intermediates

A less direct but versatile approach involves generating methyl isocyanate (CH3NCO) followed by reaction with a hydroxy alcohol:

Step 1: Phosgenation of methylamine to methyl isocyanate:

Step 2: Reaction with ethylene glycol:

Challenges: Handling toxic phosgene and isocyanates necessitates stringent safety measures.

Ionic Liquid-Catalyzed Reactions

Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) enhance reaction rates in carbamate syntheses. A patent describes IL-catalyzed DMC production from methyl carbamate and methanol . Adapting this method with hydroxymethanol could yield this compound:

Conditions:

-

Catalyst: [BMIM][BF4] (5 mol%).

-

Temperature: 100–120°C.

-

Time: 6–12 h.

Q & A

Q. What are the recommended analytical methods for quantifying methyl carbamate derivatives in complex matrices?

Gas chromatography with flame ionization detection (GC-FID) is a validated method for quantifying methyl carbamate derivatives. Key parameters include linear ranges (e.g., 0.5–50.0 mg/L for methyl carbamate), detection limits (11.1 μg/L), and precision (<6.92% RSD). Calibration curves (e.g., y = 0.3502x − 0.1007, r² = 0.9948) and recovery rates (82.2–91.2%) ensure reproducibility in biological or environmental samples .

Q. What safety protocols are essential when handling methyl carbamate derivatives in the lab?

Personal protective equipment (PPE) such as EN 166-certified face shields, gloves, and lab coats are mandatory. Engineering controls include fume hoods for volatile derivatives. Hazard classifications under CLP regulations (e.g., warnings for acute toxicity) and proper disposal protocols must be followed to mitigate carcinogenic risks (e.g., Proposition 65 compliance) .

Q. How can researchers design synthetic pathways for carbamate derivatives with hydroxyl substituents?

A stepwise approach involves protecting amine groups (e.g., tert-butyl carbamate), followed by regioselective hydroxylation. For example, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate synthesis uses sequential Boc protection and coupling with halogenated pyrimidines. Reaction yields depend on solvent polarity and catalyst choice .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropane rings) influence the hydrogen-bonding interactions of methyl carbamate derivatives?

Microsolvation studies reveal that planar methyl carbamate skeletons facilitate π-cooperative effects with water molecules. Quadrupole coupling constants and rotational barriers (e.g., RAHB effects) are critical for modeling interactions with peptide bonds. Computational methods (DFT) and rotational spectroscopy validate these interactions .

Q. What experimental strategies resolve contradictions in mutagenicity data for methyl carbamate derivatives?

Discrepancies in Ames test (negative in Salmonella) vs. Drosophila (positive) results require species-specific metabolic activation studies. Dose-response meta-analyses and in vivo rodent models (e.g., carcinogenicity in rats) help reconcile data. Confounding variables like cytochrome P450 activity must be controlled .

Q. How can isomerism in carbamate derivatives be characterized during drug discovery?

Chiral chromatography (e.g., HPLC with polysaccharide columns) and X-ray crystallography differentiate enantiomers like tert-butyl (((1S,4S)- and (1R,4R)-isomers)). Stereochemical assignments rely on NOESY NMR and circular dichroism. Meta-analyses combining case-control and cohort studies enhance statistical validity .

Q. What methodologies optimize the detection of trace carbamate impurities in pharmaceutical intermediates?

Solid-phase extraction (C18-SPE) pre-concentration paired with GC-MS/MS improves sensitivity. Validation parameters include working ranges (0.1–0.5 mg/L), precision (<8.76% RSD), and matrix-matched calibration to account for ion suppression .

Q. How do researchers model the metabolic activation pathways of methyl carbamate to assess carcinogenic potential?

In vitro assays using rat liver S9 fractions simulate metabolic conversion to vinyl carbamate epoxide, a DNA-alkylating agent. Genotoxicity endpoints (e.g., Comet assay) and dose-response modeling in transgenic mice (e.g., p53 mutants) quantify oncogenic risks .

Methodological Guidance

Q. How should researchers structure systematic reviews on carbamate toxicity?

Define a clear research question (PICO framework), include observational and experimental studies, and assess bias via ROBINS-I. Meta-analyses require homogeneity in exposure metrics (e.g., ppm vs. mg/kg). Information specialists ensure comprehensive searches across PubMed, Embase, and ToxNet .

Q. What are best practices for presenting carbamate research in high-impact journals?

Abstracts must highlight scientific gaps, methods (e.g., synthetic routes), and quantitative findings (e.g., IC50 values). Figures should emphasize mechanistic insights (≤3 structures/graphic) with color-coded schematics. Data sharing via repositories like ChEMBL ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.